molecular formula C19H15ClN6O3 B2680879 N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847386-87-2

N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2680879
CAS RN: 847386-87-2
M. Wt: 410.82
InChI Key: CRQMUOWKQSEBDH-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using the DFT-B3LYP method, which provides insights into the most stable conformation, vibrational characteristics, and an examination of the chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using spectroscopic properties, including charge transfer processes through NBO, HOMO-LUMO, Fukui function, FMO calculations, and topology analyses of ELF, LOL RDG visualization .

Scientific Research Applications

Antiasthma Agents

The preparation of triazolo[1,5-c]pyrimidines, which share structural similarities with the compound , has been investigated for potential antiasthma applications. These compounds were identified as mediator release inhibitors in the human basophil histamine release assay, indicating their potential utility in asthma treatment. The structure-activity relationship evaluation identified several compounds with promising activity, chosen for further pharmacological and toxicological study (Medwid et al., 1990).

Anticancer and Antimicrobial Activities

Research has been conducted on N-aryl substituted phenyl acetamide analogs of triazolopyrimidines for their anticancer and antimicrobial activities. These compounds demonstrated inhibition activity against HCT 116 cancer cell line and were screened for antimicrobial activities, suggesting their potential as therapeutic agents (Kumar et al., 2019).

Imaging Applications

A novel series of pyrazolopyrimidineacetamides, closely related to the compound of interest, has been reported as selective ligands for the translocator protein (18 kDa), with implications for imaging studies. The compound DPA-714, within this series, was designed for labeling with fluorine-18, facilitating in vivo imaging using positron emission tomography, highlighting its potential in diagnostic applications (Dollé et al., 2008).

Antiproliferative and Toxicity Studies

Modifications of triazolopyridine acetamide compounds have shown significant anticancer effects and reduced toxicity when orally administered. The introduction of an alkylurea moiety in place of the acetamide group retained antiproliferative activity against cancer cell lines while dramatically reducing acute oral toxicity, showcasing their potential as safer anticancer agents (Wang et al., 2015).

Crystal Structure and Biological Activity

The crystal structure and moderate anticancer activity of a pyrazolopyrimidin compound have been determined, contributing to the understanding of its potential therapeutic applications (Jiu-fu et al., 2015).

Antimalarial Effects

Studies on triazolopyrimidines have explored their antimalarial activity against Plasmodium berghei in mice, indicating their potential as antimalarial agents (Werbel et al., 1973).

Mechanism of Action

The mechanism of action of similar compounds often involves inhibiting the urease enzyme, which is a virulence factor found in various pathogenic microorganisms .

Safety and Hazards

The safety and hazards of similar compounds are often evaluated in vitro against bacteria and fungal species .

Future Directions

Future research on similar compounds often involves designing and synthesizing new derivatives to develop potent urease inhibitors .

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O3/c1-29-15-7-5-14(6-8-15)26-18-17(23-24-26)19(28)25(11-21-18)10-16(27)22-13-4-2-3-12(20)9-13/h2-9,11H,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQMUOWKQSEBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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